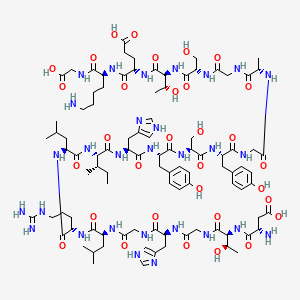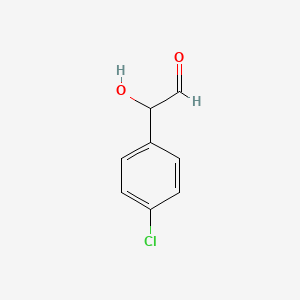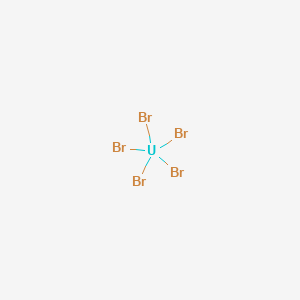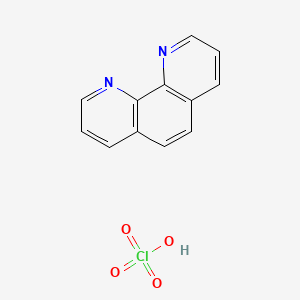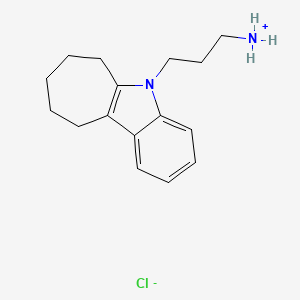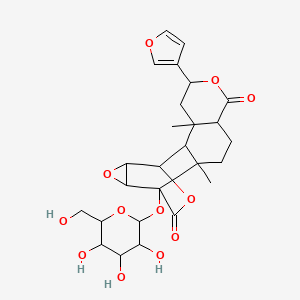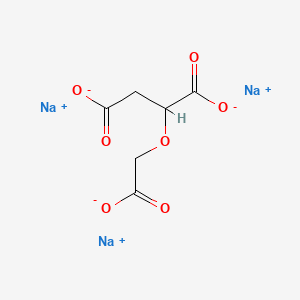
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This specific compound is characterized by the presence of two hydroxyl groups and an ethylhexyl side chain attached to the anthraquinone core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone typically involves the alkylation of 1,4-dihydroxyanthraquinone with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethylhexyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various alkyl or aryl substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone involves its interaction with cellular components, leading to various biochemical effects. The hydroxyl groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger apoptosis pathways, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxyanthraquinone: Lacks the ethylhexyl side chain, resulting in different solubility and reactivity.
2-Ethylhexyl anthraquinone: Lacks the hydroxyl groups, affecting its redox properties.
2-(2-Ethylhexyl)-1,4-dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness: 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is unique due to the presence of both hydroxyl groups and the ethylhexyl side chain. This combination imparts distinct solubility, reactivity, and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
41450-96-8 |
|---|---|
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-(2-ethylhexyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-3-5-8-13(4-2)11-14-12-17(23)18-19(20(14)24)22(26)16-10-7-6-9-15(16)21(18)25/h6-7,9-10,12-13,23-24H,3-5,8,11H2,1-2H3 |
InChI-Schlüssel |
HLWZIPJMZTXXSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


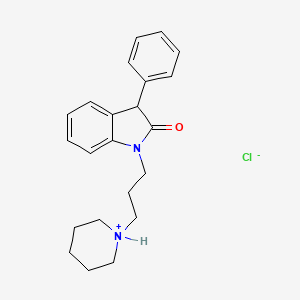

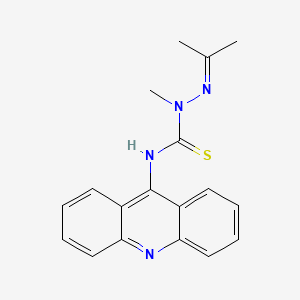

![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)


